molecular formula C8H7Br3O2 B14425392 3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one CAS No. 84700-75-4

3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one

Cat. No.: B14425392
CAS No.: 84700-75-4
M. Wt: 374.85 g/mol
InChI Key: LSBIINZTPUDMSY-UHFFFAOYSA-N
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Description

3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C8H7Br3O2 It is characterized by the presence of three bromine atoms, a hydroxyl group, and two methyl groups attached to a cyclohexa-2,4-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one typically involves the bromination of 6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2), N-bromosuccinimide (NBS)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

Scientific Research Applications

3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromine atoms and hydroxyl group play a crucial role in its reactivity, allowing it to form covalent bonds with various biomolecules. The compound’s ability to undergo electrophilic substitution and oxidation-reduction reactions enables it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tribromo-3-hydroxybenzoic acid
  • 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
  • 6,6-Dimethylcyclohexa-2,4-dien-1-one

Uniqueness

3,4,5-Tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one is unique due to the specific arrangement of bromine atoms and the presence of both hydroxyl and methyl groups on the cyclohexa-2,4-dien-1-one ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

84700-75-4

Molecular Formula

C8H7Br3O2

Molecular Weight

374.85 g/mol

IUPAC Name

3,4,5-tribromo-6-hydroxy-2,6-dimethylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C8H7Br3O2/c1-3-4(9)5(10)6(11)8(2,13)7(3)12/h13H,1-2H3

InChI Key

LSBIINZTPUDMSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(C1=O)(C)O)Br)Br)Br

Origin of Product

United States

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